molecular formula C14H10BrNO5 B3638060 3-nitrobenzyl 5-bromo-2-hydroxybenzoate

3-nitrobenzyl 5-bromo-2-hydroxybenzoate

Cat. No.: B3638060
M. Wt: 352.14 g/mol
InChI Key: ZTFYIICMDHZHQL-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 5-bromo-2-hydroxybenzoate is a synthetic benzoic acid ester derivative, structurally characterized by a bromo and a hydroxy substituent on the salicylate ring, which is linked to a 3-nitrobenzyl group. This specific arrangement of electron-withdrawing and donating functional groups makes it a compound of interest in medicinal chemistry and chemical biology research. While direct studies on this specific molecule are limited, its core structure shares features with molecules investigated for targeting enzyme active sites. Related research indicates that chemical probes containing a salicylate core and a nitroaromatic system can be designed to interact with the conserved carboxylate-binding pocket of enzymes such as β-lactamases . This suggests potential application as a novel pharmacophore in the discovery of enzyme inhibitors, particularly for combating bacterial antibiotic resistance . Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a standard in analytical studies. As a standard practice, handling should be conducted using appropriate personal protective equipment, and the compound should be stored in a cool, dry place in closed vessels. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-nitrophenyl)methyl 5-bromo-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO5/c15-10-4-5-13(17)12(7-10)14(18)21-8-9-2-1-3-11(6-9)16(19)20/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFYIICMDHZHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Features :

  • Functional Groups : 3-Nitrobenzyl ester, 5-bromo, 2-hydroxy.
  • Molecular Interactions : The nitro and bromine groups enhance electrophilic substitution reactivity, while the hydroxyl group enables hydrogen bonding, influencing solubility and biological interactions.
  • Applications: Potential roles in enzyme inhibition, antimicrobial agents, and intermediates in pharmaceutical synthesis .

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Ester Family

The following table compares 3-nitrobenzyl 5-bromo-2-hydroxybenzoate with key structural analogues, highlighting substituent positions and biological activities:

Compound Name Structural Features Biological Activity Key Difference vs. Target Compound
Methyl 5-bromo-3-hydroxy-2-methylbenzoate Methyl ester; 5-Br, 3-OH, 2-CH₃ Moderate antimicrobial activity Lacks nitro group; methyl substituent
Methyl 2-bromo-5-nitrobenzoate Methyl ester; 2-Br, 5-NO₂ High reactivity in synthesis Lacks hydroxyl group; Br/NO₂ positions
Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate Thiazole ring; 3-nitrobenzyl, Br, ester Anticancer potential Heterocyclic core alters reactivity
2-Bromo-5-nitrobenzoic acid Free carboxylic acid; 2-Br, 5-NO₂ Selective synthesis applications Acid form vs. ester; no hydroxyl group
Benzyl 3-bromo-2-chloro-6-fluorobenzoate Benzyl ester; 3-Br, 2-Cl, 6-F Antimicrobial and enzyme inhibition Halogen diversity; lacks nitro group

Key Observations :

  • Nitro Group Impact : The presence of a nitro group (e.g., in Methyl 2-bromo-5-nitrobenzoate ) enhances electrophilicity but reduces bioavailability compared to hydroxyl-containing analogues.
  • Hydroxyl Group Role: The 2-hydroxy group in the target compound improves solubility and hydrogen-bonding capacity, critical for biological interactions absent in non-hydroxylated analogues .
  • Ester Group Variation : Ethyl or methyl esters (e.g., ) exhibit lower steric hindrance than benzyl esters, affecting binding to biological targets .

Mechanistic Insights :

  • Antimicrobial Efficacy : The target compound’s hydroxyl group may facilitate interactions with bacterial cell walls, a feature absent in methyl-esterified analogues .
  • Cytotoxicity : Nitro-containing compounds (e.g., thiazole derivatives ) often exhibit higher cytotoxicity due to nitroreductase activation, but the target compound’s hydroxyl group may mitigate this via detoxification pathways.

Q & A

What are the optimal synthetic routes for 3-nitrobenzyl 5-bromo-2-hydroxybenzoate, and how do reaction conditions influence yield?

Level : Basic
Answer :
The synthesis typically involves esterification between 5-bromo-2-hydroxybenzoic acid and 3-nitrobenzyl bromide under acidic or basic catalysis. Key steps include:

  • Nucleophilic substitution : The hydroxyl group of 5-bromo-2-hydroxybenzoic acid reacts with the benzyl bromide moiety.
  • Catalytic optimization : Use of DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide) improves esterification efficiency .
  • Temperature control : Reactions at 60–80°C minimize side reactions (e.g., hydrolysis of the nitro group).
    Data Table :
ParameterOptimal RangeYield Impact
Temperature60–80°C±15%
CatalystDMAP/DCC+30–40%
SolventDry DMF+20%

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Level : Basic
Answer :

  • NMR : 1^1H and 13^13C NMR confirm ester linkage and substituent positions. The aromatic protons of the nitrobenzyl group appear downfield (δ 8.0–8.5 ppm) due to electron-withdrawing effects .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for confirming molecular geometry .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 336.08 g/mol) and isotopic patterns for bromine .

How do competing reactive groups (nitro, bromo, hydroxyl) affect regioselectivity in derivatization?

Level : Advanced
Answer :
The nitro group directs electrophilic substitution to the meta position, while the bromine acts as an ortho/para director. However, steric hindrance from the benzyl ester limits accessibility.

  • Bromine displacement : Requires Pd-catalyzed cross-coupling (e.g., Suzuki) under inert conditions .
  • Nitro reduction : Use SnCl2_2/HCl to avoid ester hydrolysis, yielding an amine intermediate for further functionalization .
    Challenge : Competing reactivity necessitates sequential protection/deprotection strategies.

What are the stability considerations for long-term storage of this compound?

Level : Advanced
Answer :

  • Light sensitivity : The nitro group undergoes photodegradation; store in amber vials at 0–6°C .
  • Moisture : Hydrolysis of the ester bond occurs in humid conditions; use desiccants (silica gel) in storage .
  • Thermal stability : Decomposition above 150°C; DSC (Differential Scanning Calorimetry) confirms thermal profile .

What in vitro biological models are suitable for studying its pharmacological potential?

Level : Basic
Answer :

  • Antimicrobial assays : Kirby-Bauer disc diffusion against Gram-positive bacteria (e.g., S. aureus) due to nitro group’s electron-deficient properties .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations ≤50 µM to assess apoptosis induction .

How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Level : Advanced
Answer :

  • Dynamic effects : NMR captures solution-state conformers, while X-ray shows static crystal structures. Use variable-temperature NMR to identify fluxional behavior .
  • DFT calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian) to validate assignments .

What methodologies assess its environmental degradation pathways?

Level : Advanced
Answer :

  • Photolysis : Simulate sunlight exposure (UV-Vis) to detect nitro group reduction to amine or hydroxylamine intermediates .
  • Microbial degradation : Use soil slurry assays with Pseudomonas spp. to track bromine release via ion chromatography .

How does crystallographic data inform polymorphism or co-crystal formation?

Level : Advanced
Answer :

  • SHELXL refinement : Identifies hydrogen-bonding motifs (e.g., O–H···O) that drive co-crystallization with carboxylic acids .
  • PXRD : Monitor polymorphic transitions under varying humidity; Form I (monoclinic) converts to Form II (orthorhombic) at RH >60% .

What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (SNAr)?

Level : Advanced
Answer :
The bromine at C5 is activated by the electron-withdrawing nitro (C3) and ester (C2) groups, facilitating SNAr.

  • Kinetic studies : Pseudo-first-order kinetics in DMSO at 100°C show rate acceleration with K2_2CO3_3 as base .
  • Leaving group ability : Bromine’s electronegativity vs. potential fluorine substitution alters transition-state energy .

How is this compound utilized as a standard in quantitative analysis?

Level : Basic
Answer :

  • HPLC calibration : Acts as a retention marker (C18 column, 70:30 MeCN/H2_2O) due to distinct UV absorption at 270 nm .
  • Internal standard : Spiked into reaction mixtures to quantify yields via GC-MS (m/z 336) .

Notes on Evidence Utilization

  • Crystallography methods from SHELX , synthesis from methyl ester analogs , and stability data from Thermo Scientific were prioritized.
  • Advanced FAQs integrate mechanistic insights from nitrobenzaldehyde derivatives and pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-nitrobenzyl 5-bromo-2-hydroxybenzoate
Reactant of Route 2
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3-nitrobenzyl 5-bromo-2-hydroxybenzoate

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